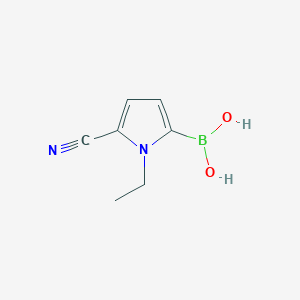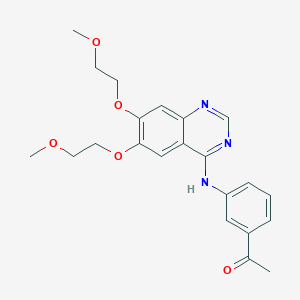![molecular formula C11H9NO4 B12861210 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound featuring a benzoxazole ring substituted with a hydroxymethyl group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by functionalization to introduce the hydroxymethyl and acrylic acid groups.
Formation of Benzoxazole Core: The benzoxazole ring can be synthesized via the cyclization of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Acrylic Acid Substitution: The acrylic acid moiety can be introduced via a Heck reaction, where the benzoxazole derivative is coupled with an acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding propionic acid derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Mecanismo De Acción
The mechanism by which 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and acrylic acid groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acrylic acid moiety.
2-(Methoxymethyl)benzo[d]oxazole-5-acrylic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid: Similar structure but with a propionic acid group instead of an acrylic acid moiety.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both a hydroxymethyl group and an acrylic acid moiety
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
(E)-3-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-10-12-8-5-7(2-4-11(14)15)1-3-9(8)16-10/h1-5,13H,6H2,(H,14,15)/b4-2+ |
Clave InChI |
QKDWMJRRSDYKJL-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CO |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)



![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)

![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)


